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Introduction

Difluoromethane (CHzF2), a hydrofluorocarbon (HFC) gas, is a crucial component in modern
plasma etching processes, particularly in the fabrication of semiconductor devices. Its unique
chemical properties, stemming from a high hydrogen content and a 2:1 fluorine-to-carbon ratio,
make it highly valuable for achieving high etch selectivity and anisotropic profiles for a variety of
materials.[1][2][3] Unlike perfluorocarbons (PFCs), the hydrogen in CHzF2 plays a critical role in
controlling the plasma chemistry, primarily by managing the formation of a fluorocarbon
polymer (CxHyF2) passivation layer and by reacting with specific elements in the substrate.[4]

[5]

These notes provide a detailed overview of the primary applications of CHzF2 in plasma
etching, focusing on silicon nitride (SisN4) and silicon dioxide (SiO2). Included are summaries of
etching performance under various conditions, detailed experimental protocols, and diagrams
illustrating the underlying chemical and procedural workflows.

Core Mechanism of CHzF2 Plasma Etching

In a plasma environment, CHzF2 dissociates into a variety of reactive species, including ions
(such as CHF2* and CHzF*) and radicals (such as F and H).[4][6] The etching process is a
balance between chemical etching by fluorine radicals and ion-assisted etching, moderated by
the simultaneous deposition of a CxHyF2z polymer film on all exposed surfaces.[7][8]
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o Etching: Fluorine radicals react with the substrate material (e.qg., silicon) to form volatile
byproducts (e.g., SiF4). This process is enhanced by energetic ion bombardment, which
breaks chemical bonds and clears reaction inhibitors from the surface.

o Polymerization: CxHyF2 precursors deposit on the substrate, forming a protective passivation
layer. This layer prevents chemical etching on sidewalls, leading to anisotropic (vertical) etch

profiles.[9]

e Hydrogen's Role: Hydrogen atoms and ions perform two key functions: they can scavenge
fluorine radicals to control the etch rate, and they can react with nitrogen in SisNa4 to form
volatile products like HCN, which enhances the SisNa etch rate.[4][10] They also help control
the degree of polymerization.[5][11]

This interplay between etching and polymerization is fundamental to achieving high selectivity.
By carefully tuning plasma parameters, one can create conditions where a thick, protective
polymer layer forms on one material (the mask or stop-layer) while a thinner, more easily
removed layer forms on the target material, allowing it to be etched.[5]
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Caption: Simplified reaction pathway of CHzFz in a plasma environment.
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Application 1: Highly Selective Etching of Silicon
Nitride (SizNa4)

CHzF2-based plasmas are widely used for etching silicon nitride (SisNa4) with high selectivity
over silicon dioxide (SiOz2) and amorphous carbon (a-C) masks.[4][12] This is critical for
processes like hard mask opening and the formation of dual-damascene structures.[4] The
addition of Hz to CHzF2 plasma is a key factor in achieving "infinitely” high selectivity, where the
mask material experiences net deposition rather than etching.[5]

Process Mechanism

In a CHz2F2/H2 plasma, the gas flow ratio is the most critical parameter for controlling selectivity.

[5]

o On the SisNa surface: Hydrogen reacts preferentially with nitrogen to form volatile HCN,
while fluorine reacts with silicon to form SiFa. This combined chemical action results in a
thinner steady-state polymer layer and a continuous, high etch rate.[5][10]

¢ On the a-C or photoresist surface: The high concentration of polymer precursors from the
CH2F2/H2 plasma leads to the net deposition of a thick CxHyF2 layer, effectively protecting
the mask from erosion and resulting in extremely high selectivity.[5][13]

Caption: Logic flow for achieving high SizsNa4/a-C selectivity.

Quantitative Data

The tables below summarize the etch performance of SisN4 and amorphous carbon (a-C) in a
dual-frequency capacitively coupled plasma (DFS-CCP) etcher using a CHzF2/H2/Ar gas
mixture.

Table 1: Effect of CHzF2/(CHz2F2+H2) Flow Ratio on Etch Performance[5] Fixed Parameters:
Total (CHz2F2+H2) Flow = 100 SCCM, Ar Flow = 500 SCCM, Pressure = 260 mTorr, PHF = 400
W, PLF =200 W
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. SisN4 Etch Rate a-C Etch Rate SisNas/a-C
Q(CHzF2) Ratio ) . .
(nm/min) (nm/min) Selectivity
0.1 135 45 3.0
0.2 270 15 18.0
0.3 310 Net Deposition Infinite ()

| 0.4 | 225 | Net Deposition | Infinite () |

Table 2: Effect of Low-Frequency Power (PLF) on SisNa4 Etch Rate[14] Fixed Parameters: PHF
=400 W, Gas Flows = CHz2F2 20 SCCM / H2 80 SCCM / Ar 500 SCCM, Pressure = 260 mTorr

PLF (W) SisN4 Etch Rate (hm/min)
200 200
300 310
400 390
500 450
| 600 | 510 |

Experimental Protocol: Selective SiazN4 Etching

This protocol describes a typical experiment for etching a SisNa4 layer using a patterned

amorphous carbon (a-C) hard mask.

e Equipment: 8-inch Dual-Frequency Superimposed Capacitively Coupled Plasma (DFS-CCP)
reactive ion etcher.[5]

e Substrate Preparation:
o Begin with an 8-inch silicon wafer.

o Deposit a 300 nm SisNa4 layer via plasma-enhanced chemical vapor deposition (PECVD).
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o Deposit an 80 nm amorphous carbon (a-C) layer via physical vapor deposition (PVD).[12]

o Use standard photolithography to pattern the a-C layer, which will serve as the etch mask.

e Plasma Etching Process:
o Transfer the patterned wafer into the DFS-CCP chamber.
o Set the chamber pressure to 260 mTorr.

o Introduce the etching gases:

Argon (Ar): 500 SCCM

Difluoromethane (CHzF2): 30 SCCM

Hydrogen (Hz2): 70 SCCM

(This corresponds to a Q(CHzF2) ratio of 0.3 for infinite selectivity)[5]

o Apply RF power to ignite and sustain the plasma:
» High-Frequency (HF) Source Power (e.g., 27.12 or 60 MHz): 400 W.[5]
» Low-Frequency (LF) Source Power (e.g., 2 MHz): 200 W.[5]

o Maintain the plasma for the required etch time (e.g., 3 minutes) to completely remove the
SisNa layer in the unmasked regions.[5]

o Post-Etch Analysis:

o Perform a plasma-based ashing step to remove the remaining a-C mask and any
fluorocarbon polymer residue.

o Measure the final etched depth and profile using a Field Emission Scanning Electron
Microscope (FESEM).[5]

o Analyze the chemical composition of the etched surface using X-ray Photoelectron
Spectroscopy (XPS) to check for residues.[6]
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Application 2: High Aspect Ratio SiO2 Contact Hole
Etching

While CHzF2z can be used for SiOz etching, its primary role in modern processes is often as an
additive to less polymerizing fluorocarbon gases like CaFe.[9][15] The addition of CHzF2
enhances the formation of a robust passivation layer on the contact hole sidewalls, which is
essential for achieving vertical profiles and preventing bowing in high aspect ratio features.[9]
[15]

Process Mechanism

In a CaFe/O2/Ar plasma, adding CHzF2 increases the density of reactive C-F species and
hydrogen.[9][15] This leads to a thicker, more carbon-rich, and more etch-resistant fluorocarbon
polymer being deposited on the sidewalls and the photoresist mask.[9][15] This enhanced
passivation protects the sidewalls from lateral etching by radicals and deflected ions, which is
critical as the aspect ratio increases.[9]

Quantitative Data

Table 3: Etch Performance in CaFs-based Plasmas With and Without CHzF2 Additive[9][15]
Process: Etching a 0.17 um diameter contact hole with an aspect ratio of 15.

. Etch Profile . .
Plasma Gas Chemistry L Selectivity to Photoresist
Characteristics

Significant bowing, critical
CaFelO2/Ar . . Lower
dimension loss

| CaFe/O2/Ar/CH2F2 | Substantially vertical profile, low bowing | Enhanced |

Experimental Protocol: High Aspect Ratio SiOz Etching

This protocol outlines a general procedure for etching deep contact holes in a SiO2 layer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1196922?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

